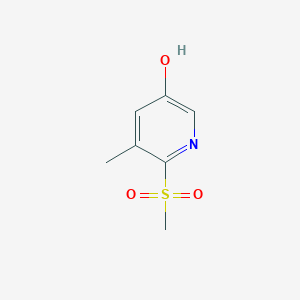
5-Methyl-6-methylsulfonylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-methylsulfonylpyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position, a methylsulfonyl group at the 6-position, and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-methylsulfonylpyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methylation: The 5-position of the pyridine ring is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Sulfonylation: The 6-position is sulfonylated using a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Hydroxylation: The 3-position is hydroxylated using an oxidizing agent such as hydrogen peroxide or a hydroxylating reagent like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-methylsulfonylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 5-Methyl-6-methylsulfonylpyridin-3-one.
Reduction: 5-Methyl-6-methylsulfanylpyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-6-methylsulfonylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-methylsulfonylpyridin-3-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Molecular Targets: Potential targets include kinases, phosphatases, and other enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-6-methylsulfanylpyridin-3-ol: Similar structure but with a sulfide group instead of a sulfonyl group.
5-Methyl-6-chloropyridin-3-ol: Similar structure but with a chlorine atom instead of a methylsulfonyl group.
5-Methyl-6-methoxypyridin-3-ol: Similar structure but with a methoxy group instead of a methylsulfonyl group.
Uniqueness
5-Methyl-6-methylsulfonylpyridin-3-ol is unique due to the presence of both a methylsulfonyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9NO3S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
5-methyl-6-methylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-6(9)4-8-7(5)12(2,10)11/h3-4,9H,1-2H3 |
Clave InChI |
MPJIGXXYVCVDOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















